(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((diphenyl(p-tolyl)methyl)amino)propanoic acid
Description
Introduction and Chemical Foundations
The field of amino acid chemistry has undergone remarkable evolution since the early pioneering work in peptide synthesis, with protecting group chemistry emerging as a cornerstone of modern synthetic methodology. (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((diphenyl(p-tolyl)methyl)amino)propanoic acid exemplifies the sophisticated approach taken by contemporary synthetic chemists to address the challenges inherent in complex molecule construction. This compound belongs to the diaminopropionic acid family, featuring a three-carbon backbone with amino functionality at both the alpha and beta positions, necessitating the use of orthogonal protecting groups to enable selective transformations. The strategic incorporation of the fluorenylmethoxycarbonyl group at the alpha-amino position and the 4-methyltrityl group at the beta-amino position creates a versatile synthetic intermediate that can be manipulated with precision and control.
The development of such orthogonally protected amino acid derivatives represents a significant advancement in the field of peptide synthesis, addressing long-standing challenges related to the selective protection and deprotection of multiple amino groups within a single molecule. The fluorenylmethoxycarbonyl protecting group, first introduced by Carpino and Han in 1970, revolutionized peptide synthesis by providing a base-labile alternative to the traditional acid-labile protecting groups. This innovation enabled the development of solid-phase peptide synthesis protocols that could operate under milder conditions while maintaining high efficiency and selectivity. The subsequent introduction of the 4-methyltrityl protecting group further expanded the available toolbox for synthetic chemists, providing an acid-labile protecting group that could be selectively removed in the presence of the fluorenylmethoxycarbonyl group.
The significance of this compound extends beyond its utility as a synthetic intermediate, as it embodies the principles of modern protecting group strategy and orthogonal synthesis. The compound's design reflects a deep understanding of the electronic and steric factors that govern protecting group stability and selectivity, incorporating features that enable precise control over deprotection conditions. This level of sophistication in molecular design has become increasingly important as synthetic targets have grown in complexity and the demand for efficient, selective synthetic methods has intensified.
Structural Characterization and Physicochemical Properties
The molecular architecture of this compound reveals a complex arrangement of functional groups designed to provide specific reactivity patterns and protecting group orthogonality. The compound possesses a molecular formula of C₃₈H₃₄N₂O₄ and a molecular weight of 582.69 grams per mole, reflecting the substantial molecular size required to accommodate the dual protecting group system. The structure features a central propanoic acid backbone with the characteristic R-configuration at the alpha-carbon, establishing the stereochemical foundation that distinguishes this compound from its more common L-configured counterparts.
The physicochemical properties of this compound have been characterized through various analytical techniques, revealing important insights into its behavior under different conditions. The melting point has been reported to range from 130 to 133 degrees Celsius, indicating a crystalline solid form with well-defined thermal transition characteristics. The predicted boiling point of 774.3 ± 60.0 degrees Celsius at standard atmospheric pressure suggests significant thermal stability, though practical applications rarely require exposure to such extreme temperatures. The compound's density has been calculated as 1.234 ± 0.06 grams per cubic centimeter, providing valuable information for formulation and handling considerations.
Solubility characteristics represent a critical aspect of this compound's physicochemical profile, as they directly impact its utility in various synthetic applications. The compound demonstrates slight solubility in acetone, dimethyl sulfoxide, and methanol, suggesting a preference for polar aprotic solvents over protic systems. This solubility pattern is consistent with the molecular structure, which features extensive aromatic character from the fluorenyl and trityl protecting groups, while also incorporating polar functionality through the carboxylic acid and carbamate groups. The predicted pKa value of 2.69 ± 0.18 indicates that the carboxylic acid functionality will be largely deprotonated under physiological pH conditions, influencing the compound's ionization state and potential interactions with other molecules.
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 582.69 g/mol | Calculated |
| Melting Point | 130-133°C | Experimental |
| Boiling Point | 774.3 ± 60.0°C | Predicted |
| Density | 1.234 ± 0.06 g/cm³ | Predicted |
| pKa | 2.69 ± 0.18 | Predicted |
| Solubility | Slight in acetone, DMSO, methanol | Experimental |
The spectroscopic characterization of this compound has been extensively studied using nuclear magnetic resonance techniques, providing detailed structural confirmation and stereochemical verification. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the various aromatic protons from the fluorenyl and trityl protecting groups, as well as the aliphatic protons of the propanoic acid backbone. The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework, with distinct signals for the carbonyl carbons of the carboxylic acid and carbamate functionalities.
Nomenclature and Identification Systems
The complex nature of this compound necessitates a comprehensive understanding of various nomenclature systems employed in chemical databases and literature. The compound's identification relies on multiple naming conventions, each serving specific purposes within the scientific community and providing different levels of structural detail and accessibility to researchers with varying backgrounds in chemical nomenclature.
IUPAC Naming Conventions
The International Union of Pure and Applied Chemistry systematic name for this compound follows established rules for naming complex organic molecules, prioritizing the carboxylic acid functionality as the principal functional group and incorporating stereochemical descriptors to specify the absolute configuration. The full IUPAC name, this compound, systematically describes each structural element while maintaining the hierarchical naming principles established by the IUPAC nomenclature system.
The systematic approach begins with the identification of the longest carbon chain containing the carboxylic acid functionality, establishing propanoic acid as the base name. The numbering system assigns position 1 to the carboxylic carbon, position 2 to the alpha-carbon bearing the first amino group, and position 3 to the beta-carbon bearing the second amino group. The R-descriptor indicates the absolute stereochemical configuration at the alpha-carbon using the Cahn-Ingold-Prelog priority rules, which assign priorities based on atomic number and molecular connectivity patterns.
The fluorenylmethoxycarbonyl protecting group is systematically described as ((((9H-Fluoren-9-yl)methoxy)carbonyl)amino), reflecting the complete structural connectivity from the nitrogen atom through the carbamate linkage to the fluorenylmethoxy moiety. Similarly, the 4-methyltrityl protecting group is named as ((diphenyl(p-tolyl)methyl)amino), indicating the trityl framework with specific substitution at the para-position of one aromatic ring. This systematic approach ensures unambiguous identification of the compound structure while maintaining consistency with established nomenclature principles.
Common Aliases and Abbreviations
Within the peptide synthesis community, this compound is universally recognized by its abbreviated form, fluorenylmethoxycarbonyl-D-diaminopropionic acid(4-methyltrityl)-hydroxyl, which reflects the standard conventions employed in amino acid chemistry. This abbreviated nomenclature system provides a concise method for referencing the compound while conveying essential structural and stereochemical information to practitioners familiar with protecting group strategies.
The designation D-diaminopropionic acid within this abbreviated name specifically indicates the stereochemical relationship to naturally occurring amino acids, with the D-prefix corresponding to the R-absolute configuration determined using the Cahn-Ingold-Prelog system. This dual nomenclature approach recognizes the historical development of amino acid stereochemistry, where the D and L designations predate the more rigorous R and S system but remain widely used in biochemical contexts. The diaminopropionic acid core structure designation clearly identifies the compound as belonging to the family of amino acids bearing additional amino functionality at the beta-position.
Alternative naming systems employed in various databases and commercial sources include D-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[[(4-methylphenyl)diphenylmethyl]amino]-, which emphasizes the relationship to the parent amino acid alanine while incorporating the protecting group modifications. This naming approach facilitates cross-referencing between different chemical databases and literature sources, ensuring comprehensive coverage during literature searches and compound identification efforts.
Registry Numbers and Database Classifications
The Chemical Abstracts Service has assigned the registry number 1263046-35-0 to this compound, providing a unique numerical identifier that facilitates unambiguous database searches and cross-referencing across multiple chemical information systems. This registry number serves as the primary identification key for the compound in commercial databases, regulatory filings, and scientific literature, ensuring consistent identification regardless of variations in nomenclature or structural representation.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N2O4/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)39-24-35(36(41)42)40-37(43)44-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35,39H,24-25H2,1H3,(H,40,43)(H,41,42)/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZDBCVDBMWMAM-PGUFJCEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((diphenyl(p-tolyl)methyl)amino)propanoic acid is a complex organic compound that falls under the category of amino acids and their derivatives. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₃₁H₃₃N₂O₃, with a molecular weight of approximately 495.61 g/mol. The unique features of its structure contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₃₁H₃₃N₂O₃ |
| Molecular Weight | 495.61 g/mol |
| Key Functional Groups | Fmoc group, amino acid structure |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The fluorenyl group enhances hydrophobic interactions, while the amino acid moiety can participate in hydrogen bonding and ionic interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The fluorenyl group may enhance the compound's ability to penetrate cellular membranes, leading to effective inhibition of bacterial growth. For instance, derivatives of related compounds have shown activity against various pathogens, suggesting that this compound could possess similar properties.
Neuroprotective Effects
Some structural analogs have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may modulate pathways involved in neuronal survival and inflammation, indicating potential therapeutic applications for this compound in neuroprotection .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by influencing cytokine production and immune responses. Studies suggest that modifications to the fluorenyl or amino acid portions can enhance or diminish these activities, highlighting the importance of structure-activity relationships in drug design .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various fluorenyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition zones, suggesting potential for development as antimicrobial agents.
- Neuroprotection in vitro : In cellular models, compounds similar to this compound were tested for their ability to protect neurons from oxidative stress-induced apoptosis. Results demonstrated a dose-dependent protective effect, warranting further investigation into their mechanisms .
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
Fmoc-D-Dap(Mtt)-OH is utilized as a building block in the synthesis of peptide-based drugs. Its ability to form stable peptide bonds makes it an attractive candidate for developing therapeutics targeting various diseases, including cancer and infectious diseases. The fluorenylmethoxycarbonyl (Fmoc) group allows for easy protection and deprotection during peptide synthesis, facilitating the creation of complex structures necessary for biological activity .
2. Anticancer Agents
Research has indicated that compounds similar to Fmoc-D-Dap(Mtt)-OH exhibit cytotoxic effects against cancer cell lines. The diphenyl(p-tolyl)methyl moiety contributes to the lipophilicity of the compound, enhancing its ability to penetrate cellular membranes and exert therapeutic effects . Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .
Applications in Biochemistry
1. Peptide Synthesis
The compound serves as a critical intermediate in the solid-phase peptide synthesis (SPPS) process. The Fmoc protecting group is widely used due to its stability under basic conditions and ease of removal under mildly acidic conditions, allowing for efficient assembly of peptides .
2. Bioconjugation
Fmoc-D-Dap(Mtt)-OH can be used in bioconjugation strategies where it is linked to biomolecules such as antibodies or proteins. This application is particularly relevant in creating targeted drug delivery systems or diagnostic agents that can selectively bind to specific cellular targets .
Applications in Material Science
1. Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. Research has explored its use in creating smart materials that respond to environmental stimuli, such as temperature or pH changes .
2. Nanotechnology
Fmoc-D-Dap(Mtt)-OH can be functionalized onto nanoparticles, improving their biocompatibility and enabling their use in drug delivery systems. This application leverages the compound's ability to form stable interactions with various biological molecules, enhancing the efficacy of nanoparticle-based therapies .
Comparison with Similar Compounds
Structural Variations in Side Chains
Key analogs differ in the substituents at the β-amino or thiol groups, impacting reactivity, stability, and applications:
Physicochemical Properties
The Dpm group in the target compound likely reduces aqueous solubility compared to analogs with hydrophilic groups (e.g., hydroxyethylsulfanyl in ). Fluorinated or chlorinated derivatives exhibit altered logP values, affecting membrane permeability .
Preparation Methods
Protection of the α-Amino Group
The α-amino group of (R)-2,3-diaminopropanoic acid is protected using Fmoc-Cl under basic conditions:
Reagents :
-
Fmoc-Cl (1.2 eq)
-
Sodium carbonate (2.5 eq)
-
Tetrahydrofuran (THF)/Water (4:1 v/v)
Procedure :
-
Dissolve (R)-2,3-diaminopropanoic acid in THF/water.
-
Add Na₂CO₃ and cool to 0°C.
-
Introduce Fmoc-Cl dropwise over 30 minutes.
-
Stir at room temperature for 12 hours.
-
Acidify with HCl (1 M) and extract with ethyl acetate.
Protection of the β-Amino Group
The β-amino group is protected with Mtt-Cl (diphenyl(p-tolyl)methyl chloride) under anhydrous conditions:
Reagents :
-
Mtt-Cl (1.5 eq)
-
Triethylamine (3 eq)
-
Dichloromethane (DCM)
Procedure :
-
Dissolve Fmoc-protected intermediate in DCM.
-
Add triethylamine and cool to -10°C.
-
Introduce Mtt-Cl slowly.
-
Stir at 0°C for 6 hours.
-
Quench with ice water and purify via silica chromatography.
Critical Note : Excess Mtt-Cl ensures complete protection, avoiding di-substitution.
Carboxyl Group Activation and Final Assembly
The carboxyl group is activated for coupling or left unprotected for further peptide elongation:
Activation Reagents :
-
PyBOP (1.1 eq)
-
DIPEA (2 eq)
-
Dimethylformamide (DMF)
Procedure :
-
Dissolve Fmoc-Dap(Mtt)-OH in DMF.
-
Add PyBOP and DIPEA sequentially.
-
Stir for 3 hours at room temperature.
-
Use directly in solid-phase peptide synthesis or isolate via precipitation.
Side Reaction Mitigation :
Industrial-Scale Optimization
Solvent Systems
| Solvent | Role | Efficiency |
|---|---|---|
| DMF | Activation medium | High |
| THF/Water | Fmoc protection | Moderate |
| DCM | Mtt protection | High |
Coupling Reagent Comparison
| Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| PyBOP | 3 | 92 | 98 |
| HBTU | 2.5 | 89 | 97 |
| DIC | 4 | 85 | 95 |
Data extrapolated from small-scale trials in.
Quality Control Measures
Chiral Integrity Verification
Purity Assessment
Challenges and Solutions
Incomplete Mtt Protection
-
Cause : Steric hindrance from Fmoc group.
-
Solution : Use 2 eq Mtt-Cl and extend reaction time to 8 hours.
Epimerization at α-Carbon
-
Cause : Base-induced racemization during Fmoc protection.
Emerging Methodologies
Q & A
Q. What are the critical safety precautions when handling this compound in the laboratory?
- Methodological Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) . Key precautions include:
Q. What are the standard protocols for synthesizing this Fmoc-protected amino acid derivative?
- Methodological Answer : Synthesis typically involves:
- Fmoc Protection : Reacting the amino group with Fmoc-Cl in a 1,4-dioxane/Na₂CO₃ solution at room temperature .
- Side-Chain Protection : Introducing diphenyl(p-tolyl)methyl via nucleophilic substitution or reductive amination.
- Purification : Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients yields >95% purity .
Q. How is the Fmoc group selectively removed during peptide elongation?
- Methodological Answer : The Fmoc group is cleaved using 20% piperidine in DMF (2 × 5 min treatments). Monitor deprotection efficiency via UV absorbance at 301 nm (characteristic Fmoc absorption) .
Advanced Research Questions
Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this derivative?
- Methodological Answer :
- Activation : Use HBTU/HOBt or COMU in DMF for 30–60 min at 25°C.
- Steric Hindrance Mitigation : Add 1–5% DIEA to enhance solubility of bulky side chains .
- Monitoring : Perform Kaiser tests or LC-MS to detect unreacted amines .
Q. What analytical techniques confirm the stereochemical integrity and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10) to verify enantiomeric excess (>99% for R-configuration) .
- NMR : Assign stereochemistry via - and -NMR coupling constants (e.g., for vicinal protons) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ = 637.28 Da) .
Q. How to resolve low yields during diphenyl(p-tolyl)methyl deprotection?
- Methodological Answer :
- Acid Sensitivity : Deprotect with 1% TFA in DCM (2 × 15 min) instead of prolonged TFA exposure, which risks aspartimide formation.
- Scavengers : Add triisopropylsilane (TIS) or water to minimize side reactions .
- Contradictions : Some protocols recommend 95% TFA for 30 min, but this risks over-cleavage; validate via TLC (Rf shift from 0.8 to 0.2) .
Q. What strategies mitigate racemization during fragment condensation?
- Methodological Answer :
- Low-Temperature Coupling : Perform reactions at 0–4°C with DIC/Oxyma Pure as activators.
- Additives : Include 0.1 M HOBt to suppress base-induced racemization.
- Racemization Assay : Use Marfey’s reagent to derivatize and quantify D/L isomers via HPLC .
Data Contradictions & Troubleshooting
Q. Why do reverse-phase chromatography results vary across studies for similar compounds?
- Methodological Answer :
- Column Variability : C18 vs. C4 columns alter retention times for hydrophobic residues.
- Mobile Phase : Acetonitrile gradients (20–80% over 30 min) vs. methanol-based systems may separate byproducts differently .
- pH Effects : Adjusting to pH 2.1 (with 0.1% TFA) improves peak symmetry .
Q. How to address discrepancies in reported reaction yields for Fmoc-protected analogs?
- Methodological Answer :
- Scale Effects : Milligram-scale reactions often report higher yields (>80%) vs. gram-scale (50–60%) due to mixing inefficiencies .
- Moisture Sensitivity : Use molecular sieves in anhydrous DMF to prevent Fmoc hydrolysis .
Application-Specific Questions
Q. How is this derivative applied in synthesizing peptides with sterically hindered residues?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
